molecular formula C10H13ClN4OS B8634826 3-[(3-Chloropropyl)thio]-4-methyl-5-(4-methyl-1,3-oxazol-5-yl)-4H-1,2,4-triazole

3-[(3-Chloropropyl)thio]-4-methyl-5-(4-methyl-1,3-oxazol-5-yl)-4H-1,2,4-triazole

Cat. No. B8634826
M. Wt: 272.76 g/mol
InChI Key: QCZWAZSRPCRGMC-UHFFFAOYSA-N
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Description

3-[(3-Chloropropyl)thio]-4-methyl-5-(4-methyl-1,3-oxazol-5-yl)-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C10H13ClN4OS and its molecular weight is 272.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(3-Chloropropyl)thio]-4-methyl-5-(4-methyl-1,3-oxazol-5-yl)-4H-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(3-Chloropropyl)thio]-4-methyl-5-(4-methyl-1,3-oxazol-5-yl)-4H-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-[(3-Chloropropyl)thio]-4-methyl-5-(4-methyl-1,3-oxazol-5-yl)-4H-1,2,4-triazole

Molecular Formula

C10H13ClN4OS

Molecular Weight

272.76 g/mol

IUPAC Name

5-[5-(3-chloropropylsulfanyl)-4-methyl-1,2,4-triazol-3-yl]-4-methyl-1,3-oxazole

InChI

InChI=1S/C10H13ClN4OS/c1-7-8(16-6-12-7)9-13-14-10(15(9)2)17-5-3-4-11/h6H,3-5H2,1-2H3

InChI Key

QCZWAZSRPCRGMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC=N1)C2=NN=C(N2C)SCCCCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

NaOEt (21% solution in EtOH, 2.08 vol, 1.1 eq) was added to EtOH (20 vol) under nitrogen atmosphere. 4-Methyl-5-(4-methyl-1,3-oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (respectively a tautomeric form thereof; 290 g, 1 wt) was added in one portion and the resulting mixture stirred at 25±2° C. until a clear solution was obtained. Then 1-bromo-3-chloropropane (0.54 vol, 1.1 eq) was added and the solution stirred at 40° C. for 24 h then cooled to 25° C. After filtration water (20 vol) was added and the ethanolic phase was removed by vacuum distillation (internal temperature ˜40° C.). The mixture was extracted with EtOAc (41 vol). The aqueous layer was removed and the organic phase was evaporated to dryness. Dichloromethane (4 vol) was added. The organic solution is purified through a short silica gel column (18 wt of silica), eluting with EtOAc (200 vol) to give the title compound as a foam (267.64 g).
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

NaOEt (21% solution in EtOH, 2.08 vol, 1.1 eq) was added to EtOH (20 vol) under nitrogen atmosphere. 4-Methyl-5-(4-methyl-1,3-oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (respectively a tautomeric form thereof; 290 g, 1 wt) was added in one portion and the resulting mixture stirred at 25±2° C. until a clear solution was obtained. Then 1-bromo-3-chloropropane (0.54 vol, 1.1 eq) was added and the solution stirred at 40° C. for 24 h then cooled to 25° C. After filtration, water (20 vol) was added and the ethanolic phase removed by vacuum distillation (internal temperature ˜40° C.). The mixture was extracted with EtOAc (41 vol). The aqueous layer was removed and the organic phase was evaporated to dryness. Dichloromethane (4 vol) was added. The organic solution is purified through a short silica gel column (18 wt of silica), eluting with EtOAc (200 vol) to give the title compound as a solid foam (267.64 g, 66%).
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